molecular formula C12H16N4S2 B2668825 N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide CAS No. 300679-72-5

N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide

Cat. No.: B2668825
CAS No.: 300679-72-5
M. Wt: 280.41
InChI Key: YQCKAYGJSWFRJX-UHFFFAOYSA-N
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Description

Benzotriazole is a versatile and useful synthesis protocol, recognized for its ability to be easily introduced into a molecule by a variety of reactions . It activates the molecule toward numerous transformations, is sufficiently stable during the course of reactions, and can easily be removed at the end of the reaction sequence .


Synthesis Analysis

Benzotriazole methodology has grown from an obscure level to very high popularity . It offers many well-known versatile synthetic tools in organic synthesis . For instance, N-(1-Benzotriazolylalkyl)-N,N′-diphenylhydrazines, easily accessible from N,N-diphenylhydrazine, benzotriazole, and an aldehyde in CH2Cl2, on treatment with electron-rich alkenes in the presence of Lewis acid gave N,N-disubstituted pyrazolidines .


Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Chemical Reactions Analysis

Benzotriazole can react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .


Physical and Chemical Properties Analysis

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3 . It is a white-to-light tan solid . It is a weak acid with a pKa = 8.2 and a very weak Brønsted base with pKa < 0 .

Mechanism of Action

Benzotriazole can act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Applying this property, the BTA can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .

Future Directions

Benzotriazole methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . It is being explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions . The development of novel, economically viable, and efficient synthesis protocols for attractive heterocyclic scaffolds is perhaps the ultimate goal of synthetic organic chemists .

Properties

IUPAC Name

benzotriazol-1-ylmethyl N-butylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S2/c1-2-3-8-13-12(17)18-9-16-11-7-5-4-6-10(11)14-15-16/h4-7H,2-3,8-9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCKAYGJSWFRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)SCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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